molecular formula C24H25FN2O4S B3602168 N~1~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-methylglycinamide

N~1~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-methylglycinamide

Cat. No.: B3602168
M. Wt: 456.5 g/mol
InChI Key: BJHNPYYLPDIBPD-UHFFFAOYSA-N
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Description

The compound “N~1~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-methylglycinamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed analysis using techniques such as X-ray crystallography or NMR spectroscopy, it’s difficult to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the benzyl group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the interactions between its atoms .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and the potential for exposure. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity, or exploring its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

N-benzyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-fluoroanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S/c1-3-31-22-13-15-23(16-14-22)32(29,30)27(21-11-9-20(25)10-12-21)18-24(28)26(2)17-19-7-5-4-6-8-19/h4-16H,3,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNPYYLPDIBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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